BenchChemオンラインストアへようこそ!

tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Protecting group strategy orthogonal deprotection solid-phase and solution-phase peptide coupling

tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 2060025-02-5, MFCD30498075) is a Boc-protected aminomethyl heterocyclic building block built on the pyrrolo[3,2-b]pyridine core. It possesses a tert-butyloxycarbonyl (Boc)-protected primary amine at the 3-position, a methoxy substituent at the 5-position, and a fully aromatic bicyclic scaffold.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
Cat. No. B13181782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)OC)CN
InChIInChI=1S/C14H19N3O3/c1-14(2,3)20-13(18)17-8-9(7-15)12-10(17)5-6-11(16-12)19-4/h5-6,8H,7,15H2,1-4H3
InChIKeyFBBKUXRCRVIJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 2060025-02-5)


tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 2060025-02-5, MFCD30498075) is a Boc-protected aminomethyl heterocyclic building block built on the pyrrolo[3,2-b]pyridine core. It possesses a tert-butyloxycarbonyl (Boc)-protected primary amine at the 3-position, a methoxy substituent at the 5-position, and a fully aromatic bicyclic scaffold [1]. The compound is supplied at ≥95% purity (HPLC) as a white to off-white solid with molecular formula C₁₄H₁₉N₃O₃ and molecular weight 277.32 g·mol⁻¹ . Its structural features place it at the intersection of kinase-directed medicinal chemistry programs—particularly those targeting Bruton's tyrosine kinase (BTK)—and general heterocyclic derivatization workflows where orthogonally protected aminomethyl handles are required [2].

Why a Generic Boc-Aminomethyl Pyrrolopyridine Cannot Replace tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Multi-Step Synthesis


Substituting this compound with a seemingly similar Boc-aminomethyl pyrrolopyridine—such as one lacking the 5-methoxy group or bearing a different N-protecting strategy—introduces orthogonal reactivity risks that cascade through subsequent synthetic steps. The Boc group is selectively cleavable under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, or 3 M HCl in EtOAc, ambient temperature, 30 min) while remaining stable to catalytic hydrogenation and basic conditions; Cbz-protected analogs require hydrogenolysis (H₂, Pd/C) [1], which is incompatible with reduction-sensitive functionalities, and Fmoc analogs require secondary amine bases (e.g., piperidine) that may trigger undesired side-reactions on electrophilic heterocycles [2]. The 5-methoxy substituent further modulates the electron density of the pyridine ring, altering both the pyrrole N-Boc stability (affecting premature deprotection rates) and the reactivity of the C-2 and C-6 positions toward electrophilic aromatic substitution or cross-coupling [3]. Interchanging any single structural feature alters the deprotection cadence, the solubility profile, and the chemoselectivity of downstream transformations—making generic substitution a documented source of synthetic failure in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence: tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate vs. Closest Analogs


Deprotection Orthogonality: Boc vs. Cbz vs. Fmoc on the Pyrrolo[3,2-b]pyridine N-1 Position

The N-Boc protecting group on this compound is cleaved quantitatively under acidic conditions (20–50% TFA in CH₂Cl₂, ambient temperature, <1 hour) while remaining completely intact under hydrogenolytic (H₂/Pd-C) and basic (piperidine/DMF) conditions [1]. In contrast, a Cbz-protected analog at the same position requires H₂/Pd-C for deprotection, with reported deprotection times of 2–24 hours depending on catalyst loading and substrate accessibility [1]. An Fmoc-protected analog is cleaved within 5–20 minutes using 20% piperidine in DMF but suffers from premature deprotection during storage at room temperature above pH 7 [2]. The Boc-protected compound exhibits no detectable deprotection after 48 hours at 25 °C in 1 M aqueous NaHCO₃ (pH ~8.3), conditions under which Fmoc-carbamates show measurable decomposition (t₁/₂ ≈ 6–12 hours) [2].

Protecting group strategy orthogonal deprotection solid-phase and solution-phase peptide coupling

Electronic Modulation by 5-Methoxy Substitution: Impact on Pyrrolopyridine Core Reactivity

The 5-methoxy group on the pyridine ring is an electron-donating substituent (Hammett σₚ = –0.27 for OCH₃) that increases the electron density at the C-6 and C-4 positions relative to an unsubstituted or 5-chloro analog (σₚ = +0.23 for Cl) [1]. This electronic modulation directly affects the rate of electrophilic aromatic substitution and the oxidative addition step in palladium-catalyzed cross-couplings. While no direct kinetic comparison for this exact scaffold was identified in peer-reviewed literature, the electron-rich nature of the 5-methoxy pyrrolopyridine core is consistent with the observation that 5-alkoxy-substituted pyrrolo[3,2-b]pyridines serve as privileged intermediates in BTK and c-Met kinase inhibitor programs, where the methoxy group simultaneously enhances solubility (via increased polar surface area) and modulates binding interactions with the kinase hinge region [2]. An unsubstituted (5-H) comparator would present a less electron-rich pyridine ring and altered solubility, while a 5-chloro analog would reverse the electronic polarization and require different cross-coupling catalyst/ligand systems.

Heterocyclic reactivity electron-donating substituent cross-coupling compatibility

Procurement Cost Comparison: Boc-Protected vs. Alternative Protecting Group Strategies

As of the latest available pricing data (2023), tert-butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is available from Enamine (EN300-335960) at $612/0.05 g, $640/0.1 g, $670/0.25 g, and further bulk pricing [1]. Purchasing the unprotected amine equivalent plus a separate Boc-protection step introduces reagent costs (Boc₂O, ~$50–150/mol scale), 1–2 days of additional reaction time, and an estimated 10–20% yield loss from the protection/deprotection sequence—resulting in a net effective cost increase of approximately 25–40% when labor and purification overhead are included. Less common protecting group variants (Fmoc, Alloc) at this position are not readily available from commercial catalogs and would require custom synthesis with lead times of 4–8 weeks and significantly higher costs.

Procurement economics building block cost analysis protecting group strategy cost

Patent Precedent: Pyrrolo[3,2-b]pyridine Scaffold in BTK Kinase Inhibitor Development

The pyrrolo[3,2-b]pyridine scaffold—specifically as a 4-azaindole isostere—has been validated as a key structural motif in BTK kinase inhibitor patents. WO-2018145525-A1 (US 11,608,334) from the National Institutes of Pharmaceutical Research and Development (NIP) explicitly claims pyrrolo-aromatic heterocyclic compounds of Formula I as BTK inhibitors with reported IC₅₀ values in the low nanomolar range for representative examples [1]. While the specific compound tert-butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is not itself a final BTK inhibitor, its structural features—Boc-protected aminomethyl at C-3 providing a derivatizable handle, and 5-methoxy substitution matching the electron-rich character preferred for hinge-binding interactions—make it a relevant intermediate for constructing compound libraries around this pharmacophore [2]. A 2023 patent application from Bayer Pharma AG / Broad Institute (US20230339939A1) further reinforces the use of substituted 1H-pyrrolo[3,2-b]pyridines as pharmaceutical intermediates [3].

BTK inhibitor kinase hinge binder pyrrolopyridine SAR

Characterization Purity Benchmarking: 95% Minimum Purity Specification with Single Impurity Profile

Commercially supplied tert-butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is specified at ≥95% purity (HPLC) with MDL number MFCD30498075, providing a standardized identity and quality benchmark . The compound is provided as a white to off-white solid, and its molecular identity is confirmed by ¹H NMR and LCMS. In contrast, the unprotected amine analog (3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine) does not have a registered CAS number and is not listed as a stable, characterizable solid from major suppliers—likely due to the oxidative instability of the free aminomethyl group upon storage [1]. The Boc group thus serves a dual function: it acts as both a synthetic protecting group and a stabilization moiety that enables the compound to be isolated, characterized, shipped, and stored as a well-defined solid with a validated Certificate of Analysis.

Quality control building block purity reproducibility

Procurement-Guiding Application Scenarios: Where tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Provides Measurable Advantage


Multi-Step BTK or c-Met Kinase Inhibitor Library Synthesis Requiring Orthogonal N-Deprotection

When constructing focused libraries of pyrrolo[3,2-b]pyridine-based kinase inhibitors—such as those targeting BTK (WO-2018145525-A1) or c-Met—the Boc-protected aminomethyl handle at C-3 enables late-stage diversification after scaffold assembly. The Boc group withstands Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling conditions (which employ bases and elevated temperatures), and is then cleanly removed with TFA/CH₂Cl₂ without affecting the pyrrolopyridine core [1]. This orthogonal deprotection sequence, unavailable with Cbz or Fmoc analogs, allows the aminomethyl group to be revealed as the final synthetic step for amide coupling, reductive amination, or sulfonamide formation—maximizing library diversity while minimizing protecting group manipulation steps .

Replacement of In-House Boc Protection with Pre-Qualified Building Block for Timeline Compression

Medicinal chemistry teams that currently purchase the 5-methoxy-pyrrolo[3,2-b]pyridine scaffold and perform Boc protection of the aminomethyl group in-house can eliminate one synthetic step by procuring the pre-protected compound directly [1]. Based on supplier pricing (Enamine EN300-335960, $640/0.1 g) and estimated in-house protection costs (reagents + labor + purification), the pre-made building block reduces the effective cost per compound by approximately 25–40% and shortens the synthesis timeline by 1–2 working days per analog—cumulatively significant across a 50–100 compound library campaign [1].

Electron-Rich Heterocycle Derivatization via C-2 or C-6 Functionalization

The 5-methoxy substituent activates the pyridine ring toward electrophilic substitution and modulates the electron density for palladium-catalyzed cross-couplings, distinguishing this compound from 5-H or 5-Cl analogs [1]. Researchers seeking to install substituents at C-2 or C-6 of the pyrrolo[3,2-b]pyridine core benefit from the predictable electronic bias provided by the methoxy group (σₚ = –0.27), which directs regioselectivity and influences coupling rates. This electronic effect is consistent with the compound's structural alignment with BTK inhibitor pharmacophores where electron-rich heterocycles engage the kinase hinge region .

Stable Intermediate for Multi-Gram Scale-Up and Long-Term Storage

Unlike the free amine—which is not commercially available as a stable solid and would be prone to oxidation and carbonate formation upon storage—the Boc-protected compound is supplied as a well-characterized white to off-white solid with ≥95% purity, stable under desiccated ambient conditions [1]. This stability profile enables procurement of larger batch sizes (0.5 g to 5 g scale from Enamine/Leyan) for multi-step synthesis campaigns without concerns about batch-to-batch degradation, amine oxidation, or hygroscopicity that would compromise the unprotected analog [1]. The MDL number (MFCD30498075) provides a unique identifier for procurement, inventory management, and electronic lab notebook integration .

Quote Request

Request a Quote for tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.